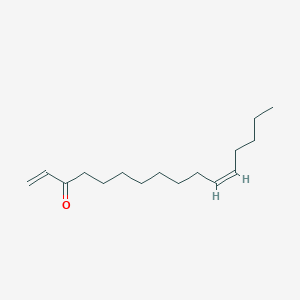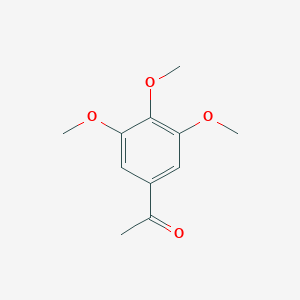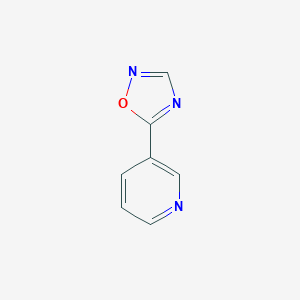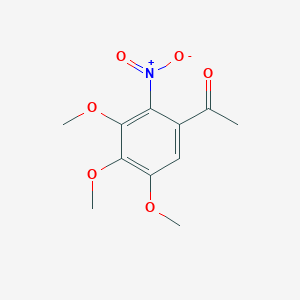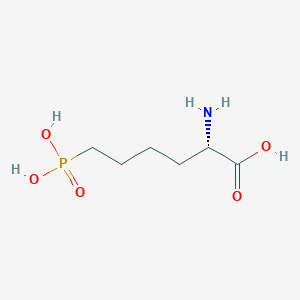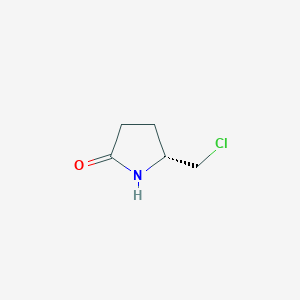
Vinyl chloroformate
Vue d'ensemble
Description
Vinyl chloroformate (VCF) is an organic compound used in a wide variety of applications, from pharmaceuticals to industrial chemicals. It is a versatile reagent that is used for various synthetic transformations and for the synthesis of various compounds. Its reactivity and stability make it a valuable tool in laboratory experiments and industrial processes. In
Applications De Recherche Scientifique
Catalysis and Reaction Efficiency : A study by Qian and Quan (2015) explored the telomerization of vinyl chloride with chloroform, using a ferrous chloride-dimethylacetamide system under ultrasonic conditions. This approach significantly improved the reaction yield and efficiency, demonstrating the role of vinyl chloroformate in catalysis and reaction optimization.
Biomedical Applications : In the field of biomedical science, vinyl polymers, including derivatives of this compound, are recognized for their diverse architectures and functionalities. Delplace and Nicolas (2015) in their study published in 'Nature chemistry' highlighted the importance of developing degradable vinyl polymers for biomedical applications, including nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).
Polymer Chemistry and Applications : Schaefgen's research on the polymerization and copolymerization of this compound, resulting in high molecular weight poly(this compound), underscores its significance in polymer chemistry. The study highlights the polymer's solubility, stability, and potential for orientation in fiber or film form, indicating its utility in various industrial applications (Schaefgen, 2007).
Molecular Structure Analysis : Bimler et al. (2012) conducted a study on this compound focusing on its molecular structure, using high-resolution microwave rotational spectra and ab initio calculations. This research provides valuable insights into the molecular properties of this compound, which is crucial for its application in various scientific domains (Bimler et al., 2012).
Chemical Modification and Stability : Moulay's study emphasizes the ongoing research into the chemical modification of poly(vinyl chloride), which often involves the use of this compound derivatives. These modifications aim to enhance the properties of PVC for specific applications, such as biomedical devices and membrane sensors (Moulay, 2010).
Material Science and Blending Techniques : Grande and Carvalho (2011) investigated ternary compatible blends involving chitosan, poly(vinyl alcohol), and poly(lactic acid), where solutions including poly(this compound) were used. This study is crucial in understanding the material science and blending techniques involving this compound derivatives (Grande & Carvalho, 2011).
Mécanisme D'action
Target of Action
Vinyl chloroformate is a chemical compound that primarily targets organic synthesis, metal chelation, and pharmacology . It is used in the preparation of polymeric reagents .
Mode of Action
This compound reacts significantly faster than its counterparts in all solvents studied . It undergoes solvolysis, a process where a solvent causes the cleavage of bonds in a molecule . The solvolysis of this compound is heavily dependent on the solvent’s nucleophilicity and ionizing ability .
Biochemical Pathways
This compound affects the solvolysis pathway. In this pathway, the compound interacts with a solvent, leading to the cleavage of bonds within the molecule . This process results in significant changes in the compound’s structure and properties .
Pharmacokinetics
It’s known that this compound is a reactive compound, and its reactivity can be influenced by the presence of other substances .
Result of Action
The solvolysis of this compound leads to structural and property changes in the compound . These changes can affect the compound’s reactivity and its interaction with other substances .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a solvent and the solvent’s properties . For instance, the rate of solvolysis of this compound is significantly faster in all solvents studied, indicating that the solvent’s properties can greatly influence the compound’s reactivity .
Safety and Hazards
Orientations Futures
The global Vinyl Chloroformate market was valued at US$ million in 2023 and is projected to reach US$ million by 2030 . The market presents opportunities for various stakeholders, including Chemical Reagents, Pharmaceutical Intermediates . The growing consumer demand presents avenues for market expansion .
Analyse Biochimique
Biochemical Properties
Vinyl chloroformate is known to undergo solvolysis, a reaction that breaks down a compound by reacting with a solvent. This process involves both bimolecular carbonyl-addition and unimolecular ionization channels, each heavily dependent upon the solvent’s nucleophilicity and ionizing ability
Cellular Effects
It is known that chloroformates, a group of compounds to which this compound belongs, can cause physiological damage
Molecular Mechanism
The molecular mechanism of this compound involves its solvolysis in various solvents This process is influenced by the solvent’s nucleophilicity and ionizing power
Temporal Effects in Laboratory Settings
This compound is known for its stability and does not degrade easily, contributing to its persistence in the environment
Metabolic Pathways
This compound is believed to undergo metabolic activation, catalyzed by the cytochrome P450 enzyme
Propriétés
IUPAC Name |
ethenyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFROTZSIMBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29464-53-7 | |
| Record name | Carbonochloridic acid, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29464-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30199299 | |
| Record name | Vinyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Vinyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
45.5 [mmHg] | |
| Record name | Vinyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5130-24-5 | |
| Record name | Ethenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ5DDM7G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of vinyl chloroformate?
A1: The molecular formula of this compound is C3H3ClO2, and its molecular weight is 106.5 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A2: Raman and infrared spectra have been recorded for this compound in gas, solid, and liquid phases. This data provides insights into its conformational stability and vibrational modes. [, ]
Q3: How stable is poly(this compound)?
A3: Poly(this compound) exhibits surprising stability in water and can be processed into films and fibers. []
Q4: Can poly(this compound) be chemically modified?
A4: Yes, poly(this compound) readily undergoes reactions with compounds containing labile hydrogen atoms, such as alcohols, amines, and phenols. This allows for versatile chemical modification, leading to a variety of derivatives like poly(vinyl urethane). [, , , ]
Q5: How does phase-transfer catalysis (PTC) influence the modification of poly(this compound)?
A5: PTC significantly enhances the efficiency of chemical modifications on poly(this compound) with reagents like carboxylic acids, phenols, and their salts. This method offers advantages in terms of reaction rate and selectivity. [, , ]
Q6: How does this compound interact with transition metal complexes?
A6: this compound reacts with ruthenium and osmium complexes, leading to the formation of carbene complexes. This interaction results in the cleavage of the C(sp2)/O2CR bond. Notably, the reaction with [RuHClL2]2 (L = PiPr3) generates the olefin metathesis catalyst RuCl2(CHMe)L2 and carbon dioxide. []
Q7: Is there a difference in reactivity between ruthenium and osmium complexes with this compound?
A7: Yes, while both metals interact, ruthenium complexes generally favor C-O bond cleavage in vinyl esters, while osmium complexes tend to form more stable carbene species. This difference is attributed to the higher π-basicity of osmium. []
Q8: Have computational methods been used to study this compound?
A8: Yes, DFT (B3PW91) calculations have been used to explore the reaction mechanisms of this compound with ruthenium complexes, revealing the thermodynamic driving force for C-O bond cleavage and CO2 release. []
Q9: What is known about the stability of this compound?
A10: While specific stability data may vary, this compound is generally handled with caution as it can decompose. Proper storage under cool and dry conditions is recommended. []
- This compound is a valuable reagent in polymer chemistry, enabling the synthesis of various poly(vinyl carbamates) and poly(vinyl carbonates) with potential applications in drug delivery and other fields. [, , , , , ]
- It has been successfully employed in the modification of silica surfaces, leading to materials with tailored properties. []
- This compound serves as a key reagent in organic synthesis, facilitating selective N-dealkylation of tertiary amines, as demonstrated in an improved synthesis of naloxone. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



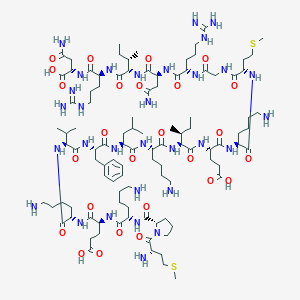
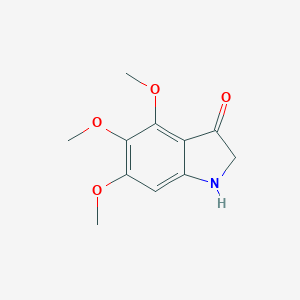

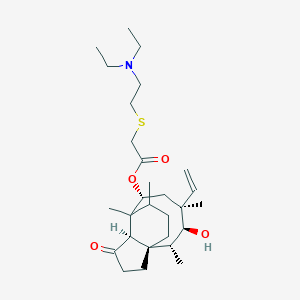
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

